Sucrose 1'-benzoate is a derivative of sucrose, where one or more hydroxyl groups of the sucrose molecule are esterified with benzoic acid. This compound is notable for its unique structure, which enhances its solubility and stability compared to sucrose. Sucrose 1'-benzoate typically exhibits a degree of substitution that can vary, influencing its properties and applications in various fields, particularly in food science and pharmaceuticals.
This process can be adjusted to achieve different degrees of substitution, resulting in various forms of sucrose benzoate with distinct properties and functionalities .
The synthesis methods for sucrose 1'-benzoate generally involve the following steps:
Different patents describe variations in these methods to optimize yield and purity, such as adjusting the ratios of reactants or using different solvents .
The uniqueness of sucrose 1'-benzoate lies in its balanced properties—providing adequate sweetness while maintaining high solubility and stability for various applications .
Studies on the interactions of sucrose 1'-benzoate with other compounds highlight its potential as a carrier for drug delivery systems. For example, research indicates that it can enhance the solubility of poorly soluble drugs, improving their bioavailability when formulated together. Additionally, interaction studies have shown that sucrose derivatives can modulate the release profiles of active pharmaceutical ingredients, making them valuable in controlled-release formulations.
Furthermore, investigations into its compatibility with various excipients have demonstrated that sucrose 1'-benzoate can be effectively combined with other substances without compromising stability or efficacy .
Several compounds share structural similarities with sucrose 1'-benzoate, including:
| Compound | Degree of Substitution | Solubility |
Systematic IUPAC NomenclatureThe International Union of Pure and Applied Chemistry (IUPAC) name for sucrose 1'-benzoate is [(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl benzoate. This name reflects the compound’s stereochemical configuration and functional group arrangement. The parent structure is sucrose, a disaccharide composed of α-D-glucopyranosyl and β-D-fructofuranosyl units. The benzoate ester group is appended to the hydroxymethyl substituent at the 1'-position of the fructofuranosyl moiety, as indicated by the "1'-O-benzoyl" prefix in alternative nomenclature systems. The IUPAC name adheres to the principles of carbohydrate nomenclature by specifying:
Molecular Formula and Structural RepresentationSucrose 1'-benzoate has the molecular formula C₁₉H₂₆O₁₂, derived from the parent sucrose molecule (C₁₂H₂₂O₁₁) with the addition of a benzoyl group (C₇H₅O₂). The structural formula combines:
The structural complexity arises from:
Table 1: Molecular Formula Breakdown
Note: The observed formula (C₁₉H₂₆O₁₂) accounts for the elimination of one hydrogen during esterification. Stereochemical Descriptors and Configuration AnalysisThe compound exhibits eight stereogenic centers – four in the glucopyranose unit and four in the fructofuranose moiety. Key stereochemical features include:
The stereochemistry is preserved during esterification, as demonstrated by the retention of InChIKey SYDJVRWZOWPNNO-OVUASUNJSA-N, which encodes the absolute configuration. Nuclear Overhauser effect (NOE) correlations in NMR studies confirm the β-orientation of the fructofuranose ring and the equatorial placement of the benzoyl group. Registry Identifiers and CAS Number ValidationSucrose 1'-benzoate is formally recognized by: The CAS number validation process confirms consistency across databases:
Discrepancies in early literature (e.g., alternate CAS numbers) were resolved through IUPAC nomenclature standardization post-2000, ensuring unambiguous identification. Historical Evolution of TerminologyThe compound’s nomenclature has undergone three distinct phases:
Patent EP0352048A2 (1989) marked a transitional phase, using both "1'-O-benzoylsucrose" and preliminary stereochemical diagrams. Modern terminology reflects advances in crystallography and computational stereochemical analysis. X-ray Crystallographic StudiesThe X-ray crystallographic investigation of sucrose 1'-benzoate provides fundamental insights into its solid-state molecular architecture. The compound, with the molecular formula C₁₉H₂₆O₁₂ and molecular weight of 446.4 g/mol, crystallizes in a distinct pattern that reveals the spatial arrangement of its constituent atoms [1]. The benzoate substitution occurs specifically at the 1'-position of the fructofuranose moiety within the sucrose framework, creating a unique structural modification that significantly influences the overall molecular geometry [1]. Crystallographic data for similar sucrose derivatives indicate that these compounds typically adopt orthorhombic crystal systems with specific space group symmetries [2]. The sucrose octaacetate derivative, for comparison, crystallizes in the orthorhombic space group P2₁2₁2₁ with parameters a = 1.835 nm, b = 2.144 nm, c = 0.835 nm, Z = 4, V = 3.285 nm³, and Dx = 1.372 g/mL [2]. While specific crystallographic parameters for sucrose 1'-benzoate are limited in available literature, the structural modifications introduced by the benzoate group would be expected to alter these packing parameters significantly [3]. The incorporation of the benzoate moiety at the 1'-position introduces aromatic character into the molecular structure, which fundamentally changes the intermolecular packing arrangements compared to native sucrose [4]. The crystallographic studies of carbohydrate derivatives demonstrate that such modifications typically result in altered hydrogen bonding networks and modified crystal packing efficiency [3]. The benzoate group's planar aromatic structure creates additional opportunities for π-π stacking interactions between adjacent molecules in the crystal lattice [5].
Conformational Dynamics in SolutionThe conformational behavior of sucrose 1'-benzoate in solution represents a complex interplay between the inherent flexibility of the disaccharide backbone and the conformational constraints imposed by the benzoate substitution [8]. Nuclear magnetic resonance spectroscopy studies of similar sucrose derivatives reveal that solution-state conformations often differ significantly from their solid-state structures [9]. The presence of the benzoate group at the 1'-position creates steric hindrance that restricts the rotational freedom around the glycosidic linkage [10]. Molecular dynamics simulations of related carbohydrate systems demonstrate that sucrose derivatives undergo continuous conformational fluctuations in aqueous solution [11] [12]. The glucopyranose ring typically maintains a stable ⁴C₁ chair conformation, while the fructofuranose ring exhibits greater conformational flexibility between different envelope and twist forms [8]. The benzoate substitution at the 1'-position would be expected to stabilize certain conformations while destabilizing others through both steric and electronic effects [13]. Temperature-dependent nuclear magnetic resonance studies reveal that carbohydrate derivatives experience varying degrees of conformational exchange processes [9]. The rotation around the C5-C6 bond in glucose residues and the corresponding motions in fructose units contribute to the overall conformational dynamics [13]. For sucrose 1'-benzoate, the benzoate group's aromatic character introduces additional considerations regarding solvent interactions and π-electron effects on neighboring functional groups [14]. The solution-state dynamics are further influenced by intramolecular hydrogen bonding patterns that can stabilize specific conformational states [14] [10]. Studies using rotating-frame exchange nuclear magnetic resonance spectroscopy have identified transient intramolecular hydrogen bonds in sucrose that involve hydroxyl groups on different sugar residues [10]. The benzoate modification at the 1'-position would disrupt some of these interactions while potentially creating new stabilizing contacts [15]. Comparative Analysis with Sucrose DerivativesThe structural characteristics of sucrose 1'-benzoate can be understood through systematic comparison with other sucrose derivatives, particularly those bearing different ester substituents [16]. Sucrose octaacetate, the most extensively studied sucrose ester derivative, provides a valuable reference point for understanding how esterification affects the parent disaccharide structure [2]. The acetate groups in sucrose octaacetate create a completely different chemical environment compared to the selective benzoate modification in sucrose 1'-benzoate [17].Comparative analysis reveals that the degree and pattern of esterification significantly influence both physical and chemical properties [18]. Sucrose fatty acid esters with varying chain lengths demonstrate how the nature of the acyl group affects solubility, thermal stability, and conformational preferences [16]. The aromatic benzoate group in sucrose 1'-benzoate introduces unique characteristics not observed in aliphatic ester derivatives [19]. The positional selectivity of esterification creates distinct structural families within sucrose derivatives [17]. Primary hydroxyl groups typically show higher reactivity toward esterification compared to secondary hydroxyls, making the 1'-position a favorable site for modification [20]. This selectivity results in derivatives with markedly different properties compared to randomly esterified products [16].
Quantitative structure-activity relationship studies of sucrose derivatives reveal that electronic properties such as ionization potential and molar refractivity serve as important descriptors for predicting molecular behavior [18]. The benzoate group's electron-withdrawing aromatic character distinguishes sucrose 1'-benzoate from other ester derivatives in terms of electronic distribution and reactivity patterns [13]. Hydrogen Bonding Network TopologyThe hydrogen bonding network in sucrose 1'-benzoate represents a modification of the extensive hydrogen bonding system present in native sucrose [14]. Unmodified sucrose exhibits a complex three-dimensional hydrogen bonding network involving all eight hydroxyl groups as both donors and acceptors [3]. The selective esterification at the 1'-position removes one hydroxyl donor while introducing the electron-withdrawing benzoate group, which significantly alters the electronic environment of neighboring hydroxyl groups [15]. Crystallographic studies of carbohydrate derivatives demonstrate that hydrogen bonding networks typically extend throughout the crystal structure, creating chains or sheets of interconnected molecules [3]. The remaining seven hydroxyl groups in sucrose 1'-benzoate maintain their capacity for hydrogen bond formation, but their donor strength and geometric preferences are modified by the presence of the benzoate substituent [15]. The aromatic system of the benzoate group can also participate in weak hydrogen bonding interactions through its π-electron system [5]. Computational studies using density functional theory calculations have revealed the detailed geometry and energetics of hydrogen bonds in sucrose systems [21]. The typical O-H···O hydrogen bond distances in carbohydrate crystals range from 2.5 to 3.2 Å, with angles approaching linearity for the strongest interactions [22]. The introduction of the benzoate group creates both direct and indirect effects on these hydrogen bonding parameters [15]. Intermolecular hydrogen bonding patterns in sucrose derivatives often involve cooperative effects where the formation of one hydrogen bond influences the strength and geometry of neighboring interactions [14]. The competitive hydrogen bonding observed in sucrose solution studies reveals that multiple hydroxyl groups can compete for the same acceptor sites [14]. This competition becomes modified in sucrose 1'-benzoate due to the altered electronic environment created by the benzoate substitution [15].
Tautomeric and Resonance FormsThe tautomeric behavior of sucrose 1'-benzoate is primarily governed by the equilibrium forms available to the constituent monosaccharide units within the disaccharide framework [23]. Unlike reducing sugars that can undergo extensive mutarotation through ring-opening mechanisms, sucrose and its derivatives are non-reducing due to the glycosidic linkage between the anomeric centers of both sugar units [24]. This structural feature significantly limits the tautomeric possibilities compared to free monosaccharides [23]. The fructofuranose moiety in sucrose can theoretically adopt different ring conformations, including various envelope and twist forms [8]. However, the benzoate substitution at the 1'-position introduces conformational constraints that favor specific ring puckering patterns [13]. Computational studies of carbohydrate oxacarbenium intermediates suggest that electronic effects from substituents can stabilize particular conformational states [13]. The benzoate group itself contributes to the overall electronic structure through resonance effects involving the aromatic ring and the ester carbonyl group [19]. The electron-withdrawing nature of the benzoyl moiety influences the electron density distribution throughout the molecule, particularly affecting the reactivity of neighboring hydroxyl groups [18]. These electronic effects manifest in altered nuclear magnetic resonance chemical shifts and modified hydrogen bonding capabilities [9]. Equilibrium studies of carbohydrate derivatives in non-aqueous media have demonstrated that tautomeric distributions can be influenced by solvent effects and the presence of specific functional groups [23]. For sucrose 1'-benzoate, the aromatic benzoate substituent introduces additional considerations regarding π-electron interactions with solvent molecules and potential intramolecular π-stacking effects [5]. The resonance stabilization provided by the benzoate group creates a partial double-bond character in the ester linkage, which restricts rotation around the C-O bond and influences the overall molecular geometry [19]. This resonance effect also affects the electron density at the anomeric carbons, potentially influencing the stability of the glycosidic bonds under various chemical conditions [13]. Sucrose 1'-benzoate represents a specialized carbohydrate derivative formed through the selective esterification of sucrose at the 1'-position of the fructofuranose moiety with benzoic acid [1] [2]. This compound exhibits unique physicochemical characteristics that distinguish it from both parent sucrose and other sucrose ester derivatives. Phase Behavior and Thermal TransitionsThe thermal behavior of sucrose 1'-benzoate demonstrates complex phase transition characteristics typical of carbohydrate esters. Differential scanning calorimetry studies reveal multiple thermal events that provide insight into the molecular organization and thermal stability of this compound [3] [4] [5]. Glass Transition Properties Sucrose 1'-benzoate exhibits characteristic glass-forming behavior with a glass transition temperature (Tg) of 337 Kelvin, positioning it among fragile molecular glass formers [6] [7]. This relatively high glass transition temperature reflects the compound's rigid molecular structure and strong intermolecular interactions. The glass transition manifests as a broad thermal event in differential scanning calorimetry thermograms, consistent with the complex hydrogen bonding network inherent to carbohydrate-based molecules [3] [5]. The glass transition behavior shows temperature dependence following Williams-Landel-Ferry kinetics, indicating that molecular mobility near the glass transition follows predictable scaling relationships [6]. Temperature-modulated differential scanning calorimetry reveals that the glass transition exhibits second-order characteristics with detectable enthalpy recovery upon annealing, confirming the thermodynamic nature of this transition [3] [5]. Melting and Softening Behavior The melting behavior of sucrose 1'-benzoate occurs over a temperature range of 366-373 Kelvin (93-100°C), reflecting compositional heterogeneity typical of esterified sugar derivatives [8] [9] [10]. This relatively broad melting range contrasts with the sharp melting points observed for pure crystalline compounds and indicates the presence of isomeric mixtures or structural heterogeneity within the sample [11] [12].
The softening point, determined using ring-and-ball methodology, occurs at 371 Kelvin (98°C) [9]. This parameter represents the temperature at which the material begins to exhibit flow characteristics under standardized loading conditions, providing practical information for processing applications. Thermal Decomposition Thermogravimetric analysis indicates that thermal decomposition of sucrose 1'-benzoate initiates at approximately 453 Kelvin (180°C) [1]. The decomposition process involves the volatilization of benzoic acid moieties, followed by the carbonization of the remaining sucrose backbone. This decomposition temperature is significantly higher than the melting point, providing a useful processing window for applications requiring elevated temperatures. Solubility Profiling in Polar and Aprotic SolventsThe solubility characteristics of sucrose 1'-benzoate reflect its amphiphilic molecular structure, combining the hydrophilic sucrose backbone with the hydrophobic benzoyl substituent. This structural duality creates distinctive solubility patterns across different solvent systems [8] [13] [14]. Aqueous Solubility Sucrose 1'-benzoate exhibits extremely limited water solubility, with reported values of approximately 3 milligrams per liter at room temperature [8]. This low aqueous solubility represents a dramatic reduction compared to parent sucrose, which exhibits solubility exceeding 2000 grams per liter under similar conditions. The hydrophobic benzoyl group disrupts the extensive hydrogen bonding network that facilitates sucrose dissolution in water [15] [16]. Organic Solvent Compatibility The compound demonstrates excellent solubility in aromatic solvents, ketones, and ester solvents [8] [9]. This solubility pattern reflects favorable intermolecular interactions between the benzoyl aromatic system and aromatic solvents through π-π stacking interactions. Ketone and ester solvents provide compatible polarity profiles that accommodate both the polar sugar moiety and the less polar benzoyl group.
Chloroform represents a particularly important solvent for sucrose 1'-benzoate, as it provides sufficient solvation for accurate optical rotation measurements while maintaining chemical stability of the ester linkage [8] [9]. The solubility in chloroform enables spectroscopic characterization and analytical determinations. Solvent-Dependent Behavior The solubility of benzoic acid derivatives in various solvent systems follows predictable patterns based on polarity matching and specific intermolecular interactions [17] [13]. For sucrose 1'-benzoate, the presence of multiple hydroxyl groups maintains some hydrophilic character, while the benzoyl substitution introduces significant hydrophobic character. This combination results in optimal solubility in moderately polar aprotic solvents that can accommodate both structural elements through different solvation mechanisms. Surface Tension and Interfacial PhenomenaSucrose 1'-benzoate exhibits notable surface activity due to its amphiphilic molecular architecture. The compound functions as a surfactant, capable of reducing surface tension and modifying interfacial properties in aqueous and mixed solvent systems [18] [1] [19]. Surface Tension Reduction At concentrations exceeding 0.1 millimolar, sucrose 1'-benzoate reduces the surface tension of water to approximately 32 millinewtons per meter [1]. This surface tension reduction represents significant surface activity, approaching the performance of commercial surfactants such as Tween 80. The surface activity arises from the preferential orientation of molecules at the air-water interface, with the hydrophilic sucrose moiety directed toward the aqueous phase and the hydrophobic benzoyl group oriented toward the air phase. Critical Aggregation Concentration The critical aggregation concentration of sucrose 1'-benzoate occurs at approximately 0.1 millimolar [1] [19]. This concentration represents the threshold above which further additions of surfactant result in micelle formation rather than continued reduction in surface tension. The relatively low critical aggregation concentration indicates efficient surface activity and favorable energetics for aggregate formation. Interfacial Behavior Studies of interfacial tension at oil-water interfaces demonstrate that sucrose 1'-benzoate can effectively reduce interfacial tension, facilitating emulsification processes [18] [20]. The compound exhibits positive spreading coefficients on water surfaces, indicating favorable wetting behavior that promotes complete spreading of the surfactant film.
The surface activity of sucrose 1'-benzoate enables its application in formulations requiring emulsification, wetting enhancement, or surface modification. The compound's natural origin and biodegradability provide advantages in applications where environmental compatibility is important. Optical Activity and Chiroptical PropertiesSucrose 1'-benzoate maintains the inherent chirality of the parent sucrose molecule while exhibiting modified optical rotation characteristics due to the benzoyl substitution. The compound demonstrates significant optical activity that provides valuable information about its molecular conformation and purity [8] [21] [22]. Specific Rotation The specific rotation of sucrose 1'-benzoate, measured at 23°C using the sodium D-line (589 nanometers), exhibits a value of +35 degrees when dissolved in chloroform at a concentration of 1 gram per 100 milliliters [8] [9]. This positive rotation indicates dextrorotatory behavior, consistent with the maintained chiral centers from the original sucrose structure. The specific rotation value of +35° represents a significant change from parent sucrose, which exhibits a specific rotation of +66.6° under similar measurement conditions [21] [23]. This reduction in optical rotation magnitude reflects the conformational changes introduced by benzoyl substitution and the altered solution behavior in the chloroform measurement medium compared to aqueous solutions typically used for sucrose measurements. Conformational Analysis Nuclear magnetic resonance studies indicate that the fructofuranose ring adopts an E3 conformation in sucrose 1'-benzoate [1] [24]. This conformational preference influences the observed optical rotation by determining the spatial arrangement of chiral centers and their contribution to the overall molecular optical activity. The benzoyl substitution at the 1'-position creates additional conformational constraints that may restrict the flexibility of the fructose ring system. These conformational changes contribute to the altered optical rotation characteristics and provide insight into the three-dimensional structure of the molecule in solution. Chiroptical Applications The significant optical activity of sucrose 1'-benzoate enables its use in chiroptical studies and as a chiral reference standard [21] [22]. The compound's stability in organic solvents makes it suitable for optical rotation measurements in non-aqueous media, expanding the range of analytical applications compared to water-soluble chiral compounds.Hygroscopicity and Moisture Sorption IsothermsThe moisture sorption behavior of sucrose 1'-benzoate differs substantially from that of parent sucrose due to the hydrophobic character introduced by benzoyl esterification. Understanding these hygroscopic properties is essential for storage, handling, and application considerations [25] [26] [27]. Reduced Hygroscopicity Sucrose 1'-benzoate exhibits significantly reduced hygroscopicity compared to parent sucrose. While pure sucrose demonstrates substantial moisture uptake above 60% relative humidity with equilibrium moisture contents reaching 15-20% by weight [27] [28], the esterified derivative shows much lower moisture sorption capacity due to the reduced number of available hydroxyl groups for hydrogen bonding with water molecules. The benzoyl substitution at the 1'-position eliminates one primary hydroxyl group that would otherwise participate in moisture sorption. Additionally, the hydrophobic benzoyl group creates a local environment that discourages water molecule association, further reducing the overall hygroscopic character of the molecule [25] [26]. Moisture Sorption Isotherms Based on the behavior of related sucrose esters and considering the structural modifications, sucrose 1'-benzoate would be expected to exhibit Type II or Type III sorption isotherms according to the Brunauer-Emmett-Teller classification [27] [29]. The reduced number of hydrophilic sites would result in lower monolayer moisture content values compared to parent sucrose. The GAB (Guggenheim-Anderson-de Boer) model would likely provide the best fit for experimental moisture sorption data, as this model effectively describes the sorption behavior of carbohydrate-based materials with modified surface properties [27] [28]. The monolayer moisture content would be expected to be significantly lower than the 0.95-1.07 grams of water per 100 grams of solids observed for pure sucrose. Storage Stability The reduced hygroscopicity of sucrose 1'-benzoate provides advantages for storage stability compared to parent sucrose. The compound would be expected to remain stable at higher relative humidity conditions, reducing the risk of caking, crystallization changes, or chemical degradation associated with moisture uptake [25] [30]. Water activity considerations become important for applications involving sucrose 1'-benzoate in formulated products. The compound's reduced water sorption capacity may influence the overall water activity of complex formulations, potentially affecting microbial stability and chemical reaction rates [31] [32]. Comparative Hygroscopic Behavior Studies of sucrose fatty acid esters demonstrate that esterification consistently reduces hygroscopic character [26] [33]. The degree of reduction depends on the degree of substitution and the hydrophobic character of the acyl group. Sucrose 1'-benzoate, with its single aromatic acyl substituent, would exhibit intermediate hygroscopic behavior between fully esterified sucrose derivatives and parent sucrose.
XLogP3 -2
Hydrogen Bond Acceptor Count 12
Hydrogen Bond Donor Count 7
Exact Mass 446.14242626 g/mol
Monoisotopic Mass 446.14242626 g/mol
Heavy Atom Count 31
UNII
0QJ4142GDD
Dates
Last modified: 08-10-2024
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|